2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted at position 3 with a 4-fluorophenyl group and at position 7 with a thioacetamide moiety linked to a 3-(trifluoromethyl)phenyl group. The triazolo[4,5-d]pyrimidine scaffold is a heterocyclic system known for its role in medicinal and agrochemical applications, particularly due to its ability to mimic purine bases and interact with enzymatic targets. The 4-fluorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the thioether linkage may influence bioavailability and binding kinetics . Structural elucidation of such compounds typically relies on UV, NMR, and mass spectrometry, as demonstrated in studies on related heterocycles .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N6OS/c20-12-4-6-14(7-5-12)29-17-16(27-28-29)18(25-10-24-17)31-9-15(30)26-13-3-1-2-11(8-13)19(21,22)23/h1-8,10H,9H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXHVLWIBKUKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of molecules, which have been found to interact with various biological targets in previous studies. .
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bonding. The presence of the fluorophenyl and trifluoromethylphenyl groups may also contribute to the compound’s interaction with its targets.
Biochemical Pathways
Other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of cancer cells, suggesting that this compound may also affect cell proliferation pathways.
Result of Action
Given the antiproliferative activities observed for similar compounds, it is possible that this compound may also exhibit antiproliferative effects.
Biological Activity
The compound 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide represents a novel class of triazolopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings, case studies, and experimental data to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.4 g/mol. The structure features a triazolopyrimidine core linked to a thioether group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆F₄N₇S |
| Molecular Weight | 425.4 g/mol |
| CAS Number | 941991-47-5 |
The biological activity of triazolopyrimidine derivatives often involves interaction with specific cellular targets such as enzymes and receptors. For instance, compounds containing the triazole moiety have been shown to inhibit key signaling pathways related to cancer cell proliferation and survival.
- EGFR Inhibition : Similar compounds have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. In vitro studies indicate that certain derivatives can effectively block EGFR activation, leading to reduced cell proliferation in cancer cell lines .
- Antimicrobial Activity : The presence of the trifluoromethyl group enhances the compound's interaction with microbial targets, potentially increasing its efficacy against resistant strains .
Biological Activity Studies
Recent studies have evaluated the cytotoxicity and pharmacological profiles of various triazolopyrimidine derivatives, including our compound of interest:
- Cytotoxicity : In vitro assays have shown that derivatives exhibit varying levels of cytotoxicity against different cancer cell lines, including cervical and breast cancer cells. For example, one study reported an IC50 value of 11 µM for a related derivative against HeLa cells .
- Antimicrobial Efficacy : Compounds with similar structures have been tested against bacterial strains such as E. coli and S. aureus, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL .
Case Studies
- Cervical Cancer Cell Line Study : A derivative structurally related to our compound was tested against cervical cancer cell lines (HeLa). Results indicated that at concentrations as low as 7 µM, significant inhibition of cell growth was observed, correlating with decreased activation of EGFR and downstream signaling pathways .
- Antimicrobial Testing : Another study evaluated a series of triazolopyrimidine derivatives against various microbial pathogens. The compound showed potent activity against MRSA and Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .
Scientific Research Applications
The biological activity of this compound is attributed to its interaction with various molecular targets:
Enzyme Inhibition
The compound has shown significant inhibitory effects on enzymes such as:
- Lysine-specific demethylase 1 (LSD1) : This inhibition can alter histone methylation patterns, affecting gene expression and cellular processes such as proliferation and migration.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo derivatives:
- In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, similar compounds exhibited IC50 values in the micromolar range against these cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Triazolopyrimidine | A549 | 34.71 |
Antimicrobial Activity
Compounds related to this structure have demonstrated antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
Antiviral Properties
The compound has shown efficacy against viral replication in vitro, particularly against HIV strains. This activity may be mediated through inhibition of viral enzymes or interference with viral entry into host cells.
Pharmacokinetics
The pharmacokinetic profile suggests that the compound can reach its molecular targets effectively within cells, indicating a degree of bioavailability that supports its therapeutic potential.
Case Studies
Several case studies highlight the applications of this compound:
- Cytotoxicity Against Cancer Cells : A study evaluated a series of triazole derivatives for their cytotoxic effects on MCF-7 cells. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapy agents like cisplatin.
- Antimicrobial Screening : Compounds structurally related to this one were tested against various bacterial strains with promising results, indicating a need for further investigation into this compound's antimicrobial potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with agrochemicals and pharmaceuticals, particularly triazolo-pyrimidine derivatives and acetamide-containing molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Primary Application |
|---|---|---|---|
| Target Compound | Triazolo[4,5-d]pyrimidine | 3-(4-Fluorophenyl), 7-(thioacetamide-N-(3-(trifluoromethyl)phenyl)) | Not explicitly reported |
| Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) | Triazolo[1,5-a]pyrimidine | 2-sulfonamide-N-(2,6-difluorophenyl), 5-methyl | Herbicide (ALS inhibitor) |
| Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) | Oxazolidinyl acetamide | 2-methoxy acetamide-N-(2,6-dimethylphenyl) | Fungicide (oomycete control) |
Key Observations
Triazolo-Pyrimidine Core Variations: The target compound’s triazolo[4,5-d]pyrimidine core differs from flumetsulam’s triazolo[1,5-a]pyrimidine system. The sulfonamide group in flumetsulam enhances solubility compared to the thioacetamide in the target compound, which may confer greater membrane permeability .
Substituent Effects :
- Fluorinated aryl groups (e.g., 4-fluorophenyl in the target vs. 2,6-difluorophenyl in flumetsulam) are common in agrochemicals for resistance management and metabolic stability. The trifluoromethyl group in the target’s acetamide moiety increases hydrophobicity, similar to the dimethylphenyl group in oxadixyl, which improves fungal membrane penetration .
Biological Activity: Flumetsulam inhibits acetolactate synthase (ALS), a herbicide target, while oxadixyl disrupts oomycete RNA polymerase.
Research Findings and Implications
- Synthetic Accessibility : The thioacetamide group in the target compound may offer synthetic flexibility compared to sulfonamides (e.g., flumetsulam), enabling modular derivatization for structure-activity relationship (SAR) studies.
- Thermodynamic Stability : Gas hydrate studies (e.g., Figure 15 in ) highlight the importance of thermodynamic profiling for agrochemical formulations, though this remains unexplored for the target compound .
Q & A
Q. What are the common synthetic routes and critical intermediates for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with triazolopyrimidine core intermediates. Key steps include:
- Thioether linkage formation : Reacting a 7-mercapto-triazolopyrimidine derivative with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide coupling : Introducing the N-(3-(trifluoromethyl)phenyl)acetamide group via nucleophilic substitution or coupling reagents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) is critical to isolate the final product .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; trifluoromethyl singlet at δ -62 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment (>95%) and molecular ion verification .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content) .
Q. How is the initial biological activity of this compound typically assessed?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent polarity, and catalyst concentration .
- Computational optimization : Quantum mechanical calculations (DFT) to predict transition states and identify rate-limiting steps .
- In-line monitoring : ReactIR or HPLC-PDA to track intermediates in real time and adjust conditions dynamically .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Comparative binding assays : Perform parallel studies with structurally similar analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .
- Meta-analysis : Pool data from multiple assays (e.g., kinase panels) to identify off-target interactions or assay-specific artifacts .
- Crystallography : Co-crystallize the compound with target proteins (e.g., CDK2) to validate binding modes and explain discrepancies .
Q. What strategies are used to elucidate the mechanism of action at the molecular level?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in target active sites (e.g., ATP-binding pockets) .
- Kinetic studies : Pre-steady-state kinetics to distinguish competitive vs. non-competitive inhibition .
- Proteomic profiling : SILAC-based mass spectrometry to identify off-target protein interactions in cellular models .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining stability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release in pharmacokinetic studies .
- Salt formation : Screen with counterions (e.g., HCl or sodium salts) to improve crystallinity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
